2(5H)-Furanone, 4-hydroxy-3-nitro-
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Overview
Description
2(5H)-Furanone, 4-hydroxy-3-nitro- is an organic compound with a furanone ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a furanone ring with hydroxyl and nitro substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-hydroxy-3-nitro- typically involves the nitration of a precursor furanone compound. One common method is the nitration of 4-hydroxyfuranone using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 4-hydroxy-3-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-hydroxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2(5H)-furanone derivatives.
Reduction: Formation of 4-hydroxy-3-aminofuranone.
Substitution: Formation of various substituted furanone derivatives depending on the nucleophile used.
Scientific Research Applications
2(5H)-Furanone, 4-hydroxy-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-hydroxy-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and nitro substitution pattern but have a quinolone ring structure instead of a furanone ring.
4-Hydroxy-3-nitrobenzaldehyde: This compound has a similar substitution pattern but with a benzaldehyde structure.
Uniqueness
2(5H)-Furanone, 4-hydroxy-3-nitro- is unique due to its furanone ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems. Its combination of hydroxyl and nitro groups makes it a versatile molecule for various chemical transformations and applications.
Properties
CAS No. |
114646-13-8 |
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Molecular Formula |
C4H3NO5 |
Molecular Weight |
145.07 |
IUPAC Name |
3-hydroxy-4-nitro-2H-furan-5-one |
InChI |
InChI=1S/C4H3NO5/c6-2-1-10-4(7)3(2)5(8)9/h6H,1H2 |
InChI Key |
ONTJEVRFUTZFTF-UHFFFAOYSA-N |
SMILES |
C1C(=C(C(=O)O1)[N+](=O)[O-])O |
Synonyms |
2(5H)-Furanone, 4-hydroxy-3-nitro- |
Origin of Product |
United States |
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